Cas no 68572-88-3 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- is a boronic ester derivative featuring a phenanthrene moiety, commonly employed in Suzuki-Miyaura cross-coupling reactions. Its rigid aromatic structure enhances stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing polycyclic aromatic systems. The tetramethyl substitution on the dioxaborolane ring improves steric protection, reducing unwanted side reactions and improving handling under ambient conditions. This compound is particularly useful in pharmaceutical and materials science research, where precise C-C bond formation is critical. Its high purity and consistent performance make it a reliable choice for advanced synthetic applications.
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- structure
68572-88-3 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)-
CAS No:68572-88-3
MF:C20H21BO2
MW:304.190545797348
CID:1728899
PubChem ID:22240185
Update Time:2025-06-10

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)-
    • 4,4,5,5-tetraMethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-phenanthren-9-yl-1,3,2-dioxaborolane
    • SCHEMBL734336
    • CS-0356600
    • MFCD24039901
    • EN300-20786527
    • YREWNAIHDLIYMI-UHFFFAOYSA-N
    • DTXSID40623712
    • 4,4,5,5-tetramethyl-2-phenanthren-9-yl-[1,3,2]dioxaborolane
    • HS-4594
    • 68572-88-3
    • E92777
    • starbld0016427
    • Inchi: 1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13H,1-4H3
    • InChI Key: YREWNAIHDLIYMI-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC3C=CC=CC=3C3C=CC=CC2=3)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 303.16713
  • Monoisotopic Mass: 304.1634601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- Pricemore >>

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Additional information on 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)-

Recent Advances in the Application of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- (CAS: 68572-88-3) in Chemical Biology and Pharmaceutical Research

The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- (CAS: 68572-88-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This boronic ester derivative is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

One of the most promising applications of this compound is in the field of proteolysis-targeting chimeras (PROTACs), where it serves as a key linker or warhead to facilitate the degradation of target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the bioavailability and stability of PROTAC molecules, thereby improving their therapeutic potential. The study highlighted the compound's ability to form stable covalent bonds with target proteins, making it an invaluable tool in the design of next-generation degraders.

In addition to its role in PROTACs, recent research has also investigated the compound's potential in imaging and diagnostics. A study in ACS Chemical Biology reported its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The phenanthrenyl moiety of the compound exhibits strong fluorescence, enabling real-time monitoring of oxidative stress in live cells. This application opens new avenues for studying oxidative stress-related diseases, such as cancer and neurodegenerative disorders.

Another area of interest is the compound's utility in boron neutron capture therapy (BNCT), an emerging modality for cancer treatment. A 2022 study in Chemical Communications demonstrated that the compound could be functionalized to deliver boron atoms to tumor cells with high specificity. The study reported enhanced tumor uptake and reduced off-target effects, suggesting its potential as a promising agent for BNCT.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential toxicity. Recent efforts have focused on structural modifications to improve its solubility and metabolic stability. For instance, a 2023 preprint in BioRxiv described the synthesis of water-soluble analogs of the compound, which exhibited improved bioavailability and reduced cytotoxicity in preclinical models.

In conclusion, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)- (CAS: 68572-88-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span drug discovery, diagnostics, and targeted therapy, with ongoing studies aimed at overcoming existing limitations. Future research is expected to further elucidate its mechanisms of action and expand its therapeutic potential.

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